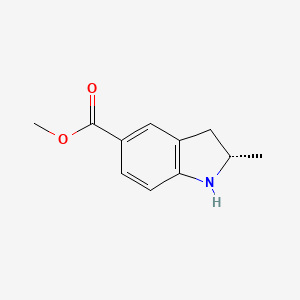

Methyl (2S)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate

Description

Methyl (2S)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are commonly found in natural products and pharmaceuticals. This compound, in particular, is characterized by its unique structure, which includes a methyl group and a carboxylate ester.

Properties

IUPAC Name |

methyl (2S)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-5-9-6-8(11(13)14-2)3-4-10(9)12-7/h3-4,6-7,12H,5H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZHNGYHNZKLBW-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1)C=CC(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C(N1)C=CC(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ozone (O3) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

Substitution: Reagents like dimethyl sulfide (DMS) and various nucleophiles are employed.

Major Products Formed

The major products formed from these reactions include carbonyl compounds, amine derivatives, and substituted indole derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of indole derivatives, including methyl (2S)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate, in cancer therapy. For instance, compounds with similar structures have shown to inhibit the discoidin domain receptor 1 (DDR1), which is implicated in pancreatic cancer progression. A representative compound from a related study exhibited a half-maximal inhibitory concentration (IC50) of 14.9 nM against DDR1, showcasing the potential for indole derivatives in targeting cancer pathways .

HIV-1 Integrase Inhibition

Indole derivatives have also been identified as promising candidates for HIV treatment. Specifically, indole-2-carboxylic acid derivatives demonstrated significant inhibitory effects on HIV-1 integrase with IC50 values as low as 0.13 μM. The binding interactions of these compounds with the integrase active site suggest that structural modifications can enhance their efficacy . This indicates that this compound may also possess similar properties worth investigating.

Neuroprotective Effects

The neuroprotective and antioxidant properties of 2,3-dihydroindole derivatives are gaining attention. Compounds in this class have been shown to interact with melatonin receptors, potentially offering therapeutic benefits for neurodegenerative diseases . The structural characteristics of this compound may contribute to its activity in this area.

Synthetic Methods

The synthesis of this compound can be achieved through various methods involving indole scaffolds. One efficient approach utilizes a combination of alkylation and condensation reactions to produce functionalized indoles with desired biological activities. The optimization of reaction conditions can lead to higher yields and purities of the target compound .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) is crucial for developing more effective derivatives. Modifications at different positions of the indole ring can significantly influence biological activity. For example, introducing substituents at the C3 position has been shown to enhance integrase inhibition activity . Future research should focus on systematically exploring these modifications for this compound.

Psychotropic Effects

Research indicates that compounds related to this compound may exhibit psychotropic effects by acting on dopamine D4 receptors and serotonin receptors. These interactions could make them candidates for treating psychiatric disorders such as schizophrenia and anxiety disorders .

Antimicrobial Activity

Some studies suggest that indole derivatives possess antimicrobial properties, making them suitable for further exploration as antibacterial or antifungal agents. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways within pathogens.

Case Studies and Findings

Mechanism of Action

The mechanism of action of Methyl (2S)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Dimethyl sulfoxide (DMSO): An organosulfur compound with similar solvent properties.

Indole derivatives: Compounds with similar core structures but different substituents, such as tryptophan and serotonin.

Uniqueness

Methyl (2S)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Methyl (2S)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate is a compound belonging to the indole family, which is known for its significant biological activities. This article provides a comprehensive overview of its biological activity, including its potential medicinal applications, mechanisms of action, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₁O₂ |

| Molecular Weight | 191.23 g/mol |

| Boiling Point | 332.8 ± 31.0 °C (Predicted) |

| Density | 1.108 ± 0.06 g/cm³ (Predicted) |

| pKa | 2.71 ± 0.40 (Predicted) |

These properties indicate the compound's stability and potential for various chemical reactions, which can influence its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Its derivatives have been studied for their efficacy against bacteria and fungi, suggesting potential applications in treating infections .

Anticancer Potential

The compound has shown anticancer properties in several studies. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. In particular, the structure-activity relationship (SAR) studies highlight that modifications in the indole ring can enhance its antitumor activity .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound acts as an enzyme inhibitor, affecting pathways critical for cell proliferation and survival.

- Receptor Modulation : It may function as a ligand for various receptors, modulating their activity and influencing cellular responses .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Study on Anticancer Activity :

-

Antimicrobial Efficacy :

- Another research highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, with notable activity observed in strains resistant to conventional antibiotics .

- Neuroprotective Effects :

Q & A

Q. Advanced

- Chiral catalysts : Use of enantioselective organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) to enhance stereochemical fidelity.

- Crystallographic validation : Confirm absolute configuration via single-crystal X-ray diffraction using SHELX refinement . For example, SHELXL can resolve chiral centers with precision (RMSD < 0.01 Å).

- Dynamic kinetic resolution : Employ conditions where racemization is minimized during alkylation steps .

What analytical techniques are recommended for assessing purity and structural integrity?

Q. Basic

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress and purity .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm dihydroindole ring saturation (e.g., absence of aromatic protons at δ 7.2–7.5 ppm) and ester carbonyl signals (δ ~3.8 ppm for OCH₃).

- IR : Ester C=O stretch at ~1720 cm⁻¹.

How can conflicting spectroscopic and computational data be resolved?

Q. Advanced

- X-ray crystallography : Definitive structural assignment using SHELX-refined datasets. For instance, SHELXL can resolve discrepancies in dihedral angles or bond lengths caused by dynamic effects .

- DFT calculations : Compare experimental NMR/IR data with Gaussian-optimized structures (B3LYP/6-31G* basis set) to identify conformational outliers .

What are common impurities in the synthesis of this compound, and how are they mitigated?

Q. Basic

- Unreacted starting materials : Residual indole-5-carboxylic acid or incomplete esterification byproducts. Mitigated via column chromatography (silica gel, 60–120 mesh).

- Over-reduction : Excessive hydrogenation leading to tetrahydroindole. Controlled via reaction monitoring (TLC) and H₂ pressure regulation .

What methodologies are used to study the stability of this compound under varying conditions?

Q. Advanced

- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation products via LC-MS.

- Kinetic modeling : Use Arrhenius plots to predict shelf life under accelerated conditions. For example, ester hydrolysis rates can be quantified via pH-dependent HPLC .

How can the dihydroindole ring’s conformation influence pharmacological activity?

Q. Advanced

- Molecular docking : Simulate interactions with target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. The 2,3-dihydro ring’s puckering (e.g., envelope vs. half-chair) may affect binding affinity.

- SAR studies : Compare activity of dihydroindole derivatives (e.g., 2R vs. 2S) synthesized via methods in Scheme 2 () .

What computational tools are recommended for predicting reactivity in derivative synthesis?

Q. Advanced

- DFT-based frontier molecular orbital (FMO) analysis : Predict regioselectivity in electrophilic substitutions (e.g., HOMO localization at C4 vs. C7).

- MD simulations : Study solvation effects on reaction pathways (e.g., acetic acid reflux conditions in Scheme 2) using GROMACS .

How are mechanistic studies conducted for dihydroindole ring formation?

Q. Advanced

- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to track proton transfer during hydrogenation.

- Kinetic isotope effects (KIE) : Compare reaction rates with protiated vs. deuterated substrates to identify rate-limiting steps .

What pharmacological assays are suitable for evaluating bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.